molecular formula C8H6Br2O2 B2421511 2-(3,4-Dibromophenyl)acetic acid CAS No. 619323-15-8

2-(3,4-Dibromophenyl)acetic acid

Cat. No.: B2421511
CAS No.: 619323-15-8
M. Wt: 293.942
InChI Key: SARHWCIVOIXKHS-UHFFFAOYSA-N
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Description

2-(3,4-Dibromophenyl)acetic acid is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two bromine atoms at the 3 and 4 positions. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dibromophenyl)acetic acid typically involves the bromination of phenylacetic acid derivatives. One common method is the bromination of phenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dibromophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3,4-Dibromophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dibromophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The carboxylic acid group can form hydrogen bonds, further affecting its behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dibromophenyl)acetic acid: Similar structure but with bromine atoms at the 2 and 4 positions.

    2-(3,5-Dibromophenyl)acetic acid: Bromine atoms at the 3 and 5 positions.

    2-(4-Bromophenyl)acetic acid: Only one bromine atom at the 4 position.

Uniqueness

2-(3,4-Dibromophenyl)acetic acid is unique due to the specific positioning of the bromine atoms, which can significantly influence its chemical reactivity and interactions. This unique substitution pattern can lead to different biological activities and applications compared to its analogs .

Properties

IUPAC Name

2-(3,4-dibromophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARHWCIVOIXKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619323-15-8
Record name 2-(3,4-dibromophenyl)acetic acid
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